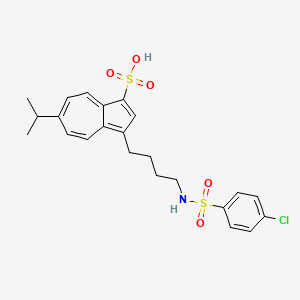
KT2-962 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of KT2-962 free acid involves several steps, starting with the preparation of the azulene core. The azulene core is then functionalized with an isopropyl group at the 6-position and a butyl chain at the 3-position. The butyl chain is further modified with a p-chlorobenzenesulfonylamino group.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
KT2-962 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonylamino group.
Substitution: The compound can undergo substitution reactions, particularly at the p-chlorobenzenesulfonylamino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
KT2-962 free acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of azulene derivatives.
Biology: The compound is used to investigate the role of thromboxane A2 receptors in various biological processes.
Medicine: this compound is explored for its potential therapeutic effects in treating asthma, migraine disorders, and reperfusion injury.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
KT2-962 free acid exerts its effects by antagonizing thromboxane A2 receptors. This action inhibits the binding of thromboxane A2, a potent vasoconstrictor and platelet aggregator, to its receptor. By blocking this interaction, this compound helps to reduce vasoconstriction and platelet aggregation, which can be beneficial in conditions like myocardial ischemia and reperfusion injury .
Comparaison Avec Des Composés Similaires
KT2-962 free acid is compared with other thromboxane A2 receptor antagonists, such as daltroban. While both compounds share similar mechanisms of action, this compound has unique properties, such as its ability to scavenge free radicals. This additional property enhances its cardioprotective effects, making it more effective in reducing myocardial infarct size and preventing ventricular fibrillation during ischemic events .
Similar compounds include:
Daltroban: Another thromboxane A2 receptor antagonist used in cardiovascular research.
DP-1904: A thromboxane A2 synthase inhibitor with similar therapeutic applications.
Propriétés
Numéro CAS |
129648-97-1 |
|---|---|
Formule moléculaire |
C23H26ClNO5S2 |
Poids moléculaire |
496.0 g/mol |
Nom IUPAC |
3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonic acid |
InChI |
InChI=1S/C23H26ClNO5S2/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30) |
Clé InChI |
ONMQCKPUEFDWIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)O)CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


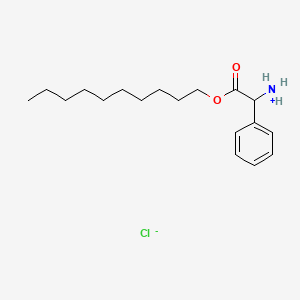
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
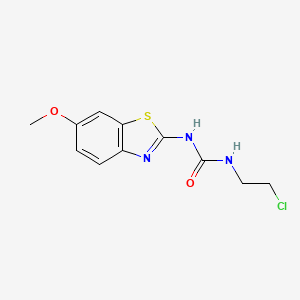
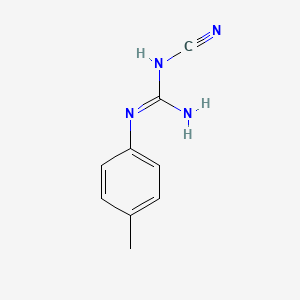
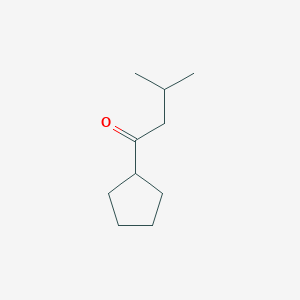
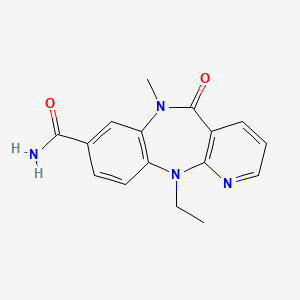

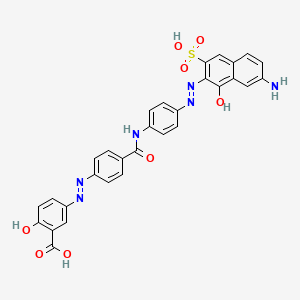
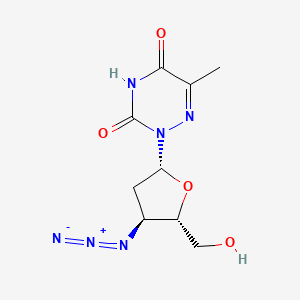



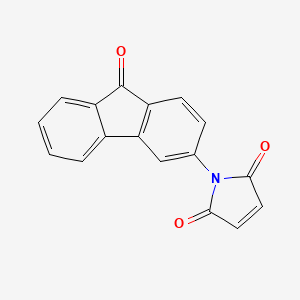
![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)
